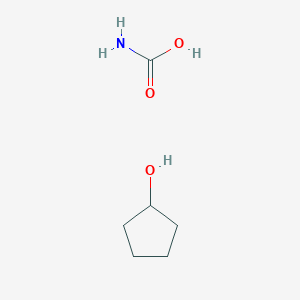

Carbamic acid;cyclopentanol

Description

Conceptual Framework of the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group, with the general structure R₂NC(O)OR', is an ester of carbamic acid (NH₂COOH). wikipedia.org It is structurally a hybrid of an amide and an ester, and this unique composition dictates its chemical behavior. nih.govnih.gov The presence of both an oxygen and a nitrogen atom attached to the carbonyl group creates a resonance structure that delocalizes the nitrogen's lone pair of electrons, resulting in a planar and conformationally restricted arrangement. nih.govacs.org This resonance imparts significant chemical stability to the carbamate linkage. nih.govnih.gov

Carbamates are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl and ester oxygens), a property that is crucial for their interaction with biological targets. nih.govnih.gov They are generally more stable to hydrolysis than esters and can be more resistant to metabolic degradation, making them attractive moieties in drug design. nih.gov The substituents on both the nitrogen and oxygen atoms can be varied to fine-tune the electronic and steric properties of the molecule, allowing for the modulation of its reactivity and biological activity. nih.gov

Historical Development of Carbamate Synthetic Methodologies

The synthesis of carbamates has evolved significantly over the years, moving from traditional methods to more modern, safer, and efficient approaches. nih.gov

Historically, the synthesis of carbamates often involved the use of hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net One of the earliest and most common methods was the reaction of an alcohol with an isocyanate. nih.gov Isocyanates themselves were often generated in situ from the Hofmann or Curtius rearrangement of amides or acyl azides, respectively, to avoid handling these toxic intermediates. nih.gov Another classical approach involved the reaction of chloroformates with amines. wikipedia.org

Concerns over the toxicity and safety of these traditional methods spurred the development of alternative synthetic routes. nih.gov Newer methodologies focus on the use of less hazardous starting materials. The direct reaction of amines, carbon dioxide, and alkyl halides has emerged as a more environmentally benign approach. acs.org Other modern techniques include the use of activated mixed carbonates, which serve as effective alkoxycarbonylating agents for amines. acs.org The development of catalytic systems, including those based on zinc and zeolites, has further advanced the synthesis of carbamates under milder conditions. nih.gov

Interactive Table: Evolution of Carbamate Synthetic Methods

| Method Category | Key Reagents | Characteristics |

| Traditional Methods | Isocyanates, Phosgene, Chloroformates | Effective but often involve toxic and hazardous materials. nih.govresearchgate.net |

| Rearrangement Reactions | Amides (Hofmann), Acyl azides (Curtius) | In situ generation of isocyanates to avoid direct handling. nih.gov |

| Modern "Greener" Methods | Carbon dioxide, Amines, Alkyl halides | Utilizes a readily available and non-toxic C1 source. acs.org |

| Activated Carbonates | Mixed carbonates (e.g., p-nitrophenyl carbonate) | Provides effective alkoxycarbonylation of amines under milder conditions. acs.org |

| Catalytic Approaches | Zinc-based catalysts, Zeolites | Enables reactions under more environmentally friendly conditions. nih.gov |

Significance of the Cyclopentyl Moiety in Organic Scaffold Design

The cyclopentyl group is a common and important structural motif in organic and medicinal chemistry. Its significance lies in its ability to introduce a defined three-dimensional shape into a molecule, which can be crucial for binding to biological targets. The five-membered ring is conformationally flexible, existing in envelope and twist conformations, which can allow a molecule to adapt its shape to fit into a binding pocket.

Incorporating a cyclopentyl ring can also influence a molecule's physical properties, such as its lipophilicity and metabolic stability. In several instances, the cyclopentyl group has been identified as being crucial for potent biological activity. For example, in the development of certain enzyme inhibitors, replacing a cyclopentyl group with other cyclic or acyclic moieties has led to a decrease in potency, highlighting the optimal nature of the five-membered ring for specific interactions. nih.gov The cyclopentyl scaffold is a versatile building block in the synthesis of complex natural products and other biologically relevant molecules. nih.gov

Overview of Academic Research Directions in Cyclopentyl Carbamate Systems

Current academic research involving cyclopentyl carbamates spans various areas of organic and medicinal chemistry. A significant focus is on the synthesis of novel cyclopentyl carbamate derivatives and their evaluation as potential therapeutic agents. For instance, cyclopentyl carbamates have been incorporated into molecules designed to inhibit enzymes such as cholinesterases, which are relevant in the context of neurodegenerative diseases. researchgate.netmdpi.com

Research also explores the role of the cyclopentyl group in influencing the selectivity and potency of these enzyme inhibitors. researchgate.net Furthermore, cyclopentyl carbamates are utilized as key intermediates in the synthesis of more complex molecular architectures. The development of new synthetic methods that allow for the efficient and stereoselective construction of substituted cyclopentyl carbamate scaffolds is another active area of investigation. nih.gov The exploration of these compounds as allosteric modulators of enzymes is also a growing field of interest. cardiff.ac.uk

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

carbamic acid;cyclopentanol |

InChI |

InChI=1S/C5H10O.CH3NO2/c6-5-3-1-2-4-5;2-1(3)4/h5-6H,1-4H2;2H2,(H,3,4) |

InChI Key |

KLMIDOLGHIDOBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)O.C(=O)(N)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentyl Carbamates

General Approaches to Carbamate (B1207046) Synthesis

General synthetic strategies for carbamates, including cyclopentyl carbamates, typically involve the reaction of an alcohol with a carbonylating agent and an amine, or the reaction of an alcohol with an isocyanate. These methods are well-established and widely used in organic synthesis.

Phosgene (B1210022) and Phosgene Derivative Alternatives

Historically, phosgene (COCl₂) was a primary reagent for carbamate synthesis. pharmaceutical-networking.com However, due to its extreme toxicity, safer alternatives have been developed and are now predominantly used. nih.gov Triphosgene, a solid and therefore safer substitute, reacts with alcohols and amines to produce carbamates. nih.gov This method has been utilized to synthesize a variety of carbamate derivatives. nih.gov The reaction of an alcohol like cyclopentanol with triphosgene in the presence of a base such as triethylamine would first form a chloroformate, which then reacts with an amine to yield the corresponding cyclopentyl carbamate.

Another common alternative is the use of chloroformates, which are derivatives of phosgene. pharmaceutical-networking.com For instance, p-nitrophenyl chloroformate can react with an alcohol in the presence of a base to form an activated carbonate. nih.gov This activated carbonate then serves as an effective alkoxycarbonylating agent for amines to produce the desired carbamate. nih.gov

Isocyanate-Based Coupling Reactions

The reaction of an alcohol with an isocyanate is a direct and highly efficient method for the synthesis of carbamates. nih.gov This reaction is fundamentally important, particularly in the polyurethane industry. nih.gov The synthesis of cyclopentyl carbamate can be achieved by reacting cyclopentanol with an appropriate isocyanate. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. While this method is straightforward, it is important to note that the synthesis of isocyanates often involves phosgene, which carries significant toxicity concerns. nih.govgoogle.com

An alternative, phosgene-free route involves the Curtius rearrangement of an acyl azide, which generates an isocyanate intermediate. This isocyanate can then be trapped by an alcohol to form the carbamate. organic-chemistry.org

Activated Carbonate-Mediated Carbamatization

To avoid the hazards associated with phosgene and isocyanates, methods utilizing activated carbonates have become increasingly popular. nih.gov These reagents are considered low-cost and benign alternatives for carbamate synthesis. nih.gov A variety of organic carbonates have been developed for this purpose, including those with p-nitrophenyl, N-hydroxyimide, or benzotriazole moieties. nih.govacs.org

One widely used reagent is 1,1'-Carbonyldiimidazole (CDI). researchgate.net CDI reacts with an alcohol, such as cyclopentanol, to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with an amine to yield the cyclopentyl carbamate. researchgate.netorganic-chemistry.org Mechanochemical methods using CDI have also been developed, offering a sustainable approach that can enhance reactivity under mild conditions. researchgate.net The reactivity of carbamoyl-imidazole intermediates can be further enhanced by forming carbamoylimidazolium salts, which act as more potent carbamoyl transfer reagents. scholaris.ca

Di-tert-butyl dicarbonate (Boc₂O) is another common reagent. In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), Boc₂O can be used to synthesize carbamates from alcohols and amines. acs.org Similarly, di(2-pyridyl) carbonate (DPC) has been shown to be an efficient alkoxycarbonylation reagent for amines. acs.org

The following table summarizes various activated carbonate reagents used for carbamate synthesis.

| Reagent | Reagent Name | Typical Conditions | Reference |

| CDI | 1,1'-Carbonyldiimidazole | Room temperature, various solvents | researchgate.net |

| Boc₂O | Di-tert-butyl dicarbonate | DMAP catalyst, room temperature | acs.org |

| DPC | Di(2-pyridyl) carbonate | Base (e.g., triethylamine), room temperature | acs.org |

| BTBC | 1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate | DMAP catalyst, room temperature | acs.org |

Catalytic Strategies for Cyclopentyl Carbamate Formation

Catalytic methods provide an efficient and often more sustainable route to carbamates by lowering the activation energy of the reaction, allowing for milder conditions and improved selectivity.

Lewis Acid Catalysis

Lewis acids can catalyze the formation of carbamates. For instance, Yttria–Zirconia based catalysts have been used for carbamate synthesis. nih.gov Zirconium(IV) catalysts, in the presence of additives like 2-hydroxypyridine, have been shown to facilitate the reaction between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org While direct examples for cyclopentanol may not be extensively documented, this methodology is generally applicable to alcohols. The Lewis acid activates the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the amine.

Transition Metal Catalysis (e.g., Nickel, Rhenium)

Transition metal catalysis has emerged as a powerful tool in organic synthesis, including the formation of carbamates. chemrxiv.org

Nickel Catalysis: Nickel-catalyzed reactions have been developed for the amination of aryl carbamates, demonstrating the utility of nickel in C-N bond formation. nih.govrsc.org While this specific reaction involves the cleavage of a C-O bond in an existing carbamate, it highlights the capability of nickel complexes to mediate reactions involving carbamate moieties. nih.gov More directly, nickel boride has been used as a catalyst for the reduction of nitriles to produce Boc-protected amines, showcasing its role in carbamate-related transformations under environmentally benign conditions. organic-chemistry.org Dual nickel photocatalysis has also been employed to synthesize O-aryl carbamates from aryl halides, amines, and carbon dioxide under mild conditions, avoiding toxic reagents. nih.gov

Rhenium Catalysis: Rhenium complexes have been investigated for their catalytic activity in various organic transformations. dntb.gov.ua While specific applications in the direct synthesis of simple alkyl carbamates like cyclopentyl carbamate are less common, rhenium-catalyzed reactions of alcohols are known. dntb.gov.ua For example, reductive carbonylation of nitroaromatics to form carbamates can be catalyzed by various transition metals, including ruthenium and palladium. nih.govtaylorfrancis.com This type of transformation, where a nitro group is reduced and carbonylated in the presence of an alcohol, represents an indirect but powerful catalytic route to carbamates. nih.govacs.org

The following table provides examples of transition metals used in carbamate synthesis and related reactions.

| Metal | Reaction Type | Substrates | Key Features | Reference |

| Nickel | Amination of Aryl Carbamates | Aryl carbamates, Amines | Broad scope, site-selective cross-coupling | nih.govrsc.org |

| Nickel | Dual Photocatalysis | Aryl halides, Amines, CO₂ | Visible light, ambient CO₂ pressure | nih.gov |

| Palladium | Reductive Carbonylation | Nitroaromatics, Alcohols, CO | Phosgene-free route to carbamates | taylorfrancis.com |

| Ruthenium | Reductive Carbonylation | Nitroaromatics, Alcohols, CO | Selective formation of carbamates | nih.govacs.org |

Rearrangement Reactions in Cyclopentyl Carbamate Synthesis

Rearrangement reactions represent a powerful class of transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simple precursors. In the context of cyclopentyl carbamate synthesis, the Curtius rearrangement is a particularly valuable tool.

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. nih.gov This reaction is widely employed for the conversion of carboxylic acids into carbamates, ureas, and amines. The isocyanate intermediate generated in the rearrangement can be trapped by a variety of nucleophiles, including alcohols, to furnish the corresponding carbamate. A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of stereochemistry, making it a reliable method for the synthesis of chiral carbamates from enantiopure carboxylic acids.

The acyl azides required for the Curtius rearrangement are typically prepared from carboxylic acid derivatives such as acyl chlorides, mixed anhydrides, or by the reaction of acyl hydrazides with nitrous acid. One-pot procedures have been developed to avoid the isolation of the potentially explosive acyl azide intermediate. A common reagent used for this purpose is diphenylphosphoryl azide (DPPA), which allows for the direct conversion of a carboxylic acid to the corresponding carbamate in the presence of an alcohol.

A variation of this reaction, known as the Darapsky degradation, utilizes a Curtius rearrangement as a key step in the conversion of α-cyanoesters to amino acids. nih.gov In this sequence, the ester is converted to an acyl hydrazide, which is then transformed into the acyl azide. Subsequent Curtius rearrangement in the presence of an alcohol yields a carbamate, which upon hydrolysis affords the amino acid.

The versatility and reliability of the Curtius rearrangement have led to its widespread application in the synthesis of natural products and medicinal agents containing amine or amine-derived functional groups.

Solid-Phase Synthetic Techniques for Carbamate Scaffolds

Solid-phase synthesis has become an indispensable tool in medicinal chemistry and drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. This technique has been successfully applied to the synthesis of carbamate scaffolds.

A mild and efficient method for the preparation of alkyl carbamates on a solid support involves the coupling of amines and anilines with Merrifield's resin through a CO₂ linker. This reaction is typically carried out in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away. This method is amenable to the creation of large combinatorial libraries, which can be rapidly screened for bioactive molecules. Importantly, the reaction conditions are mild enough that chiral substrates susceptible to racemization can be used without loss of stereochemical integrity.

The general strategy for the solid-phase synthesis of carbamates is outlined in the table below:

| Step | Description | Reagents and Conditions |

| 1 | Anchoring | Coupling of an amine to a solid support (e.g., Merrifield resin) via a CO₂ linker. |

| 2 | Elaboration | Further chemical transformations on the resin-bound carbamate. |

| 3 | Cleavage | Release of the final carbamate product from the solid support. |

Stereochemical Control in Cyclopentyl Carbamate Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of cyclopentyl carbamates is of paramount importance. This involves the control of both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters on the cyclopentyl ring.

A variety of enantioselective and diastereoselective methods have been developed for the synthesis of functionalized cyclopentanes that can serve as precursors to cyclopentyl carbamates. These methods often rely on the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.

One powerful approach is the catalytic asymmetric [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbenes. This reaction, catalyzed by a chiral dirhodium complex, can produce chiral cyclopentyl β-amino esters in high yield with excellent enantioselectivity (up to 98% ee) and diastereocontrol. These protected amino esters can then be further elaborated to form highly functionalized cyclopentyl β-amino acids and other derivatives.

Another strategy involves the electrophile-induced ring contractive 1,2-metallate rearrangement of 6-membered cyclic alkenyl boronate complexes. This method allows for the synthesis of cyclopentyl boronic esters bearing two contiguous, fully substituted stereocenters with high levels of enantio- and diastereocontrol. These boronic esters can be subsequently converted to the corresponding carbamates.

The table below summarizes some examples of stereoselective reactions used in the synthesis of cyclopentyl carbamate precursors:

| Reaction Type | Catalyst/Auxiliary | Product | Stereoselectivity |

| [3+2] Cycloaddition | Chiral dirhodium catalyst | Chiral cyclopentyl β-amino esters | Up to 98% ee, excellent diastereocontrol |

| 1,2-Metallate Rearrangement | Chiral boronic esters | Enantioenriched cyclopentyl boronic esters | High enantio- and diastereocontrol |

In many instances, the synthesis of a specific cyclopentyl carbamate requires the selective functionalization of one of several reactive groups on the cyclopentane ring. This is particularly challenging when dealing with polyfunctionalized cyclopentanes, such as those containing multiple amino or hydroxyl groups. Achieving regioselectivity in such cases often relies on the use of orthogonal protecting group strategies.

Orthogonal protecting groups are groups that can be removed under different conditions, allowing for the selective deprotection and subsequent functionalization of a specific site in a molecule. For example, in a cyclopentyl diamine, one amino group could be protected with a Boc group (acid-labile), while the other is protected with a Cbz group (removed by hydrogenolysis). This would allow for the selective deprotection of one amine and its conversion to a carbamate, followed by the deprotection of the second amine.

The regioselective synthesis of cyclic carbamates from amino alcohols is another important strategy. The reaction of an amino alcohol with carbon dioxide can lead to the formation of a cyclic carbamate, where the regioselectivity is determined by the ring size of the resulting product (typically 5- or 6-membered rings are favored). This intramolecular cyclization is often highly regioselective and can be used to protect both the amino and hydroxyl groups in a single step, while also introducing the carbamate functionality.

Furthermore, the inherent differences in the reactivity of various functional groups can be exploited to achieve regioselectivity. For instance, the selective N-protection of amino groups in the presence of multiple hydroxyl groups can be achieved using specific reagents that are more reactive towards amines.

Reaction Mechanisms and Reactivity of Cyclopentyl Carbamates

Mechanistic Aspects of Carbamate (B1207046) Bond Formation

The synthesis of carbamates, including cyclopentyl carbamates, can be achieved through several established synthetic routes. A primary method involves the reaction of an isocyanate with an alcohol, in this case, cyclopentanol. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This concerted reaction proceeds through a cyclic transition state to form the carbamate ester. wikipedia.org

Another significant pathway is the reaction of amines with carbon dioxide to form a carbamic acid intermediate, which is then esterified. mdpi.comrsc.org The reaction of an amine with CO2 produces a thermally reversible alkylammonium carbamate. mdpi.com This carbamic acid can then react with an alcohol under specific conditions, such as Mitsunobu conditions, to yield the corresponding carbamate. nih.gov The use of cesium carbonate can facilitate a three-component coupling of an amine, carbon dioxide, and an organic electrophile (like a cyclopentyl halide) to efficiently produce carbamates under mild conditions. organic-chemistry.orggoogle.com

The Curtius rearrangement provides an alternative route, where a carboxylic acid is converted to an acyl azide. nih.govorganic-chemistry.org Thermal decomposition of the acyl azide generates an isocyanate intermediate, which is subsequently trapped by an alcohol like cyclopentanol to furnish the carbamate. nih.govorganic-chemistry.org Additionally, the reaction of amines with chloroformates is a common method for carbamate synthesis. wikipedia.org

The table below summarizes common synthetic routes to carbamates.

| Method | Reactants | Key Intermediate | Reference |

| Isocyanate Addition | Isocyanate, Alcohol (e.g., Cyclopentanol) | None (concerted) | wikipedia.org |

| CO2 Incorporation | Amine, CO2, Electrophile | Carbamic Acid/Carbamate Anion | mdpi.comnih.govorganic-chemistry.org |

| Curtius Rearrangement | Carboxylic Acid, Azide Source, Alcohol | Acyl Azide, Isocyanate | nih.govorganic-chemistry.org |

| Chloroformate Reaction | Chloroformate, Amine | None | wikipedia.org |

Hydrolytic Pathways of Cyclopentyl Carbamates

The stability of the carbamate bond to hydrolysis is a critical factor in its application, particularly in biological systems and as a protecting group. Hydrolysis can occur under both acidic and basic conditions, each proceeding through a distinct mechanism. Generally, carbamate esters of phenols are more chemically labile than those of alcohols due to the lower pKa of phenols. nih.gov

Under acidic conditions, the hydrolysis of carbamates is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. clemson.edu The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (cyclopentanol) and the formation of a carbamic acid. Carbamic acids are generally unstable and decompose to yield an amine and carbon dioxide. For some carbamates, acid-catalyzed hydrolysis is not a significant degradation pathway. clemson.edu

Base-catalyzed hydrolysis is a more common and often faster pathway for carbamate degradation. clemson.edu The mechanism is dependent on the substitution at the nitrogen atom.

For primary and secondary carbamates (those with at least one hydrogen on the nitrogen), the reaction can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen by a base to form a conjugate base. This is followed by the rate-determining elimination of the alkoxide (cyclopentoxide) to form an isocyanate, which is then rapidly hydrolyzed by water to a carbamic acid and subsequently decomposes to an amine and carbon dioxide. researchgate.net

For tertiary carbamates (N,N-disubstituted), which lack a proton on the nitrogen, the hydrolysis typically follows a BAC2 (Base-catalyzed Acyl-Substitution) mechanism. This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The collapse of this intermediate results in the cleavage of the ester bond, releasing the cyclopentoxide anion and forming a carbamic acid, which then decomposes. researchgate.net The rate of alkaline hydrolysis is dependent on the hydroxyl ion concentration and therefore increases with pH. clemson.edu

Transesterification Reactions of Cyclopentyl Carbamates

Transesterification, or transcarbamoylation, is a reaction where the alcohol portion of the carbamate is exchanged. For a cyclopentyl carbamate, this would involve reacting it with another alcohol in the presence of a catalyst to displace the cyclopentanol. The mechanism is typically catalyzed by the corresponding alkoxide of the new alcohol. rsc.org

The reaction proceeds via a nucleophilic attack of the alkoxide ion on the carbonyl carbon of the cyclopentyl carbamate. rsc.org This forms a tetrahedral intermediate. The subsequent elimination of the cyclopentoxide ion yields the new carbamate ester. The reaction is reversible, and the equilibrium can be shifted by using an excess of the reacting alcohol or by removing one of the products. Studies on O-methyl-N-aryl carbamates have shown that the reaction follows first-order kinetics with respect to the substrate carbamate and that electron-withdrawing substituents on the aryl group facilitate the process. rsc.org Tin-based catalysts have also been shown to be effective for the transcarbamoylation of alcohols with phenyl carbamate under mild conditions. organic-chemistry.org

Thermal and Chemical Decomposition Pathways

When subjected to heat, carbamates can undergo decomposition through several pathways. The specific products depend on the structure of the carbamate, particularly the substituents on the nitrogen and oxygen atoms. researchgate.net

A primary thermal degradation pathway for carbamates is the reversible decomposition into an isocyanate and an alcohol. researchgate.netmdpi.com For cyclopentyl carbamate, this would yield the corresponding isocyanate and cyclopentanol. This process is a key phosgene-free method for isocyanate production and is typically carried out at high temperatures in the gas phase. mdpi.com

A second common pathway is an elimination reaction, analogous to the pyrolysis of esters, which yields an amine, carbon dioxide, and an alkene. researchgate.net In the case of cyclopentyl carbamate, this would lead to the formation of an amine, CO2, and cyclopentene. This reaction is thought to proceed through a concerted, six-membered cyclic transition state. researchgate.net The thermal stability of carbamates varies significantly with structure; for instance, those derived from tertiary alcohols decompose more readily. researchgate.net

Nucleophilic Reactivity of Carbamate Systems

The reactivity of the carbamate group towards nucleophiles is characterized by the electrophilic nature of the carbonyl carbon. The carbamate functional group is generally more reactive toward nucleophilic addition than a corresponding amide. study.com This is because the alkoxide group (e.g., cyclopentoxide) is a better leaving group than the azanide (amide ion) group, due to the negative charge being stabilized on the more electronegative oxygen atom. study.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral oxonium ion intermediate. The subsequent elimination of the leaving group (the alkoxide) reforms the carbon-oxygen double bond. study.com

Conversely, the nucleophilicity of the carbamate nitrogen is significantly reduced compared to that of an amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This reduced nucleophilicity is a key reason why carbamates, such as the Boc and Cbz groups, are widely used as protecting groups for amines in organic synthesis. nih.gov However, the carbamate anion, formed by the reaction of an amine with CO2, is known to be less nucleophilic than the parent amine. nih.gov

Intra- and Intermolecular Interactions in Carbamate Chemistry

The reactivity and structural properties of carbamates, including cyclopentyl carbamate, are significantly influenced by a network of subtle intra- and intermolecular forces. These interactions, governed by the unique electronic nature of the carbamate functional group (-NH-C(=O)-O-), dictate the molecule's conformation, stability, and its ability to interact with other molecules. The carbamate moiety is an amide-ester hybrid, and this combination results in a chemical reactivity and stability profile that is distinct from either functional group alone nih.gov. Key among these interactions are hydrogen bonding and the conformational effects arising from amide resonance.

Hydrogen Bonding Contributions

The carbamate group is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor and an acceptor nih.gov. The N-H proton serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor. The ester-like oxygen can also act as a hydrogen bond acceptor, although this interaction is generally weaker elsevierpure.comnih.gov. These interactions can occur between carbamate molecules (intermolecular) or within different parts of the same molecule (intramolecular), profoundly affecting their physical properties and supramolecular structures nih.govmdpi.comrsc.org.

In the solid state and in concentrated solutions, intermolecular hydrogen bonds of the N-H···O=C type are prevalent. These interactions can lead to the formation of well-ordered assemblies, such as dimers or extended chains, which stabilize the crystal lattice mdpi.com. The formation and strength of these hydrogen bonds can be influenced by the nature of the substituents on the carbamate group. For instance, blending a long-chain carbamate with a hydrogen-bonding amide like Kemamide E 180 can lead to an exchange of hydrogen bonds, altering the crystal packing and morphology of the material nih.gov.

The ability of carbamates to form these directed interactions is crucial in various applications. In biological systems, the hydrogen bonding capability of the carbamate linkage is exploited in drug design to facilitate interactions with target enzymes or receptors nih.gov. The synthesis and crystallization of carbamate derivatives are often facilitated by the presence of hydrogen bonding groups within the precursor molecules mdpi.com.

| Interaction Type | Donor Site | Acceptor Site | Significance |

|---|---|---|---|

| Intermolecular | Amide Proton (N-H) | Carbonyl Oxygen (C=O) | Promotes self-assembly, dimerization, and crystal packing mdpi.com. |

| Intermolecular | Amide Proton (N-H) | Ester Oxygen (C-O-R) | Weaker interaction, can influence rotamer preference elsevierpure.comnih.gov. |

| Intramolecular | N-H or other donor | C=O or C-O-R | Can stabilize specific conformations and create planar structures rsc.org. |

Conformational Constraints and Amide Resonance

The carbamate functional group exhibits a degree of conformational rigidity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group (nN → π*C=O) nih.gov. This phenomenon, known as amide resonance, imparts partial double bond character to the C–N bond, restricting free rotation and leading to a planar arrangement of the O=C–N atoms nih.govnih.govacs.org. Consequently, carbamates can exist as two distinct planar isomers, or rotamers: syn and anti (often referred to as Z and E), depending on the orientation around the C–N bond.

The energy barrier to rotation around this C–N bond is a key parameter that defines the conformational stability of carbamates. This barrier is typically lower in carbamates (around 16 kcal/mol for N-alkylcarbamates) than in analogous amides by about 3-4 kcal/mol nih.govacs.orgnih.govacs.orgacs.org. The reduction is attributed to the competing electron delocalization from the ester oxygen atom (nO → π*C=O), which slightly reduces the C–N double bond character acs.orgacs.org.

The presence of the cyclopentyl group in cyclopentyl carbamate introduces specific steric and conformational constraints. The five-membered ring is not flat and adopts puckered conformations, such as the "envelope" or "twist" forms, to alleviate angle and torsional strain maricopa.edu. These ring conformations can influence the preferred orientation of the carbamate substituent and may sterically interact with the groups attached to the nitrogen, thereby affecting the syn/anti equilibrium and the rotational energy barrier. While the electronic nature of the O-alkyl group (like cyclopentyl) has been found to have little effect on the rotational barrier, steric hindrance can play a role acs.org. For instance, steric hindrance between the ester group and N-substituents can destabilize the ground state, potentially altering the rotational barrier or the preferred rotamer nd.edu.

| Compound Type | Substituent on Nitrogen | Typical Rotational Barrier (kcal/mol) | Key Influencing Factor |

|---|---|---|---|

| N-Alkylcarbamate | Alkyl group | ~16 | Standard amide resonance nih.govacs.org. |

| N-Phenylcarbamate | Phenyl group | ~12.5 | Electronic effects of the aryl ring nih.govacs.org. |

| N-(2-pyrimidyl)carbamate | Pyrimidyl group | <9 | Strong electron-withdrawing nature of the ring increases C-N single bond character nih.govacs.org. |

| Primary Carbamates (O-Alkyl) | -NH₂ | ~15-17 (solvent dependent) | Relatively insensitive to O-alkyl substituent's electronic/steric effects acs.org. |

Advanced Spectroscopic and Analytical Characterization of Cyclopentyl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of cyclopentyl carbamate (B1207046) in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons on the cyclopentyl ring exhibit signals in the alkane region. Due to the flexibility of the five-membered ring, the eight methylene (B1212753) protons (-CH₂) often appear as complex, overlapping multiplets. The single proton on the carbon atom bonded to the carbamate oxygen (CH-O) is expected to be deshielded and appear further downfield. The two protons of the amine group (-NH₂) typically produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbamate carbonyl carbon (C=O) signal is characteristically found in the far downfield region of the spectrum. The carbon atom attached to the oxygen (CH-O) is also significantly deshielded compared to the other ring carbons. The remaining methylene carbons of the cyclopentyl ring appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentyl Carbamate

This interactive table provides estimated chemical shift values (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbamate Carbonyl (C=O) | N/A | ~157 |

| Cyclopentyl Methine (CH-O) | ~4.9 - 5.1 | ~75 - 77 |

| Cyclopentyl Methylenes (-CH₂) | ~1.5 - 1.9 | ~23 - 33 |

| Amine Protons (-NH₂) | ~4.5 - 5.5 (broad) | N/A |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in cyclopentyl carbamate by probing their characteristic vibrational frequencies.

Raman spectroscopy provides complementary data. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C bonds of the cyclopentyl ring may produce more intense signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for Cyclopentyl Carbamate

This interactive table lists the expected vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Stretch | -NH₂ | 3400 - 3200 | Medium-Strong |

| C-H Stretch (sp³) | Cyclopentyl | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Carbamate | 1725 - 1700 | Strong |

| N-H Bend | -NH₂ | 1650 - 1580 | Medium |

| C-O Stretch | Ester | 1250 - 1200 | Strong |

| C-N Stretch | Amine | 1250 - 1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of cyclopentyl carbamate and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Upon ionization, the molecule can form various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The measured mass-to-charge ratio (m/z) of these ions allows for the precise determination of the molecular weight. The fragmentation pattern, observed in techniques like tandem mass spectrometry (MS/MS), can reveal characteristic losses, such as the loss of the cyclopentyl group or cleavage of the carbamate moiety, further confirming the structure.

Table 3: Predicted Mass Spectrometry Data for Cyclopentyl Carbamate (C₆H₁₁NO₂) researchgate.net

This interactive table shows the predicted mass-to-charge ratios (m/z) for various adducts of cyclopentyl carbamate. The monoisotopic mass is 129.0790 g/mol .

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 |

| [M+Na]⁺ | C₆H₁₁NNaO₂⁺ | 152.0682 |

| [M+K]⁺ | C₆H₁₁KO₂⁺ | 168.0421 |

| [M+NH₄]⁺ | C₆H₁₅N₂O₂⁺ | 147.1128 |

| [M-H]⁻ | C₆H₁₀NO₂⁻ | 128.0717 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be employed to investigate the redox properties of cyclopentyl carbamate. researchgate.net While specific data for this compound is not extensively documented, the general behavior of carbamates suggests potential oxidative processes. acs.org

Cyclic voltammetry measures the current that develops in an electrochemical cell as the potential is varied. rsc.orgsciepub.com For a compound like cyclopentyl carbamate, an anodic (oxidation) peak might be observed, potentially corresponding to the oxidation of the nitrogen atom in the carbamate group. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. rsc.org Such studies can provide insights into the molecule's electronic structure and its potential behavior in electron transfer reactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. nih.gov To perform this analysis, a high-quality single crystal of cyclopentyl carbamate would be required.

If a crystal structure were determined, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation adopted by the flexible cyclopentyl ring (e.g., envelope or twist conformation) in the crystalline lattice. Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, likely leading to the formation of hydrogen-bonded networks (e.g., dimers or chains) in the solid state. nih.govuva.es

Theoretical and Computational Investigations of Cyclopentyl Carbamate Systems

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as cyclopentyl carbamate (B1207046).

DFT calculations are instrumental in determining the electronic properties of cyclopentyl carbamate. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the molecule. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. nih.govrasayanjournal.co.in A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Frontier molecular orbital analysis for carbamates reveals that the HOMO is often localized on the amine and oxygen atoms, while the LUMO is typically centered on the carbonyl group. nih.gov This distribution is fundamental to understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile. For cyclopentyl carbamate, the cyclopentyl group can also influence the electronic properties through steric and slight inductive effects.

Table 1: Calculated Electronic Properties of a Model Carbamate System

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.5 to 9.5 eV |

| Dipole Moment | 2.0 to 3.0 D |

Note: These values are representative for simple carbamates and can vary based on the specific computational method and basis set used. The cyclopentyl group may cause slight deviations.

DFT is also a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure. researchgate.net These predictions include infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible absorption spectra. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For cyclopentyl carbamate, key vibrational modes include the N-H stretch, C=O stretch, and C-N stretch. The calculated frequencies for these vibrations in carbamates generally show good agreement with experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. researchgate.net These predictions are highly sensitive to the molecular conformation, particularly around the carbamate C-N bond, and can help in assigning the signals observed in experimental NMR spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, providing information about the electronic transitions within the molecule. For carbamates, the transitions often involve the n → π* and π → π* electronic promotions associated with the carbonyl and amide functionalities. nih.gov

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the transition states and activation energies that govern chemical transformations.

DFT calculations can be used to map the potential energy surface for reactions involving carbamates, such as their formation or hydrolysis. researchgate.net This involves locating the transition state structures and calculating the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. mdpi.com A lower activation energy indicates a faster reaction rate. For instance, the formation of carbamates from amines and carbon dioxide has been studied computationally, revealing the role of intermediates and the energetic favorability of the process. researchgate.netmdpi.com Similarly, the hydrolysis of carbamates, a crucial reaction in their biological activity and degradation, has been modeled to understand the energy barriers involved. nih.gov

Table 2: Representative Activation Energy Barriers for Carbamate Reactions

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Carbamate Formation (Amine + CO₂) | DFT (B3LYP) | 15 - 20 |

| Carbamate Hydrolysis (Base-catalyzed) | QM/MM | 20 - 25 |

Note: These are generalized values for carbamate transformations and can be influenced by the specific reactants, solvent, and catalyst.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape. mdpi.com

For cyclopentyl carbamate, MD simulations can be used to investigate the flexibility of the cyclopentyl ring and the rotational dynamics around the C-O and C-N bonds of the carbamate group. nih.gov These simulations can identify the most stable conformations and the energy barriers between them, offering a more complete picture of the molecule's behavior in different environments, such as in solution. mdpi.comnih.gov The results from MD can be used to understand how the molecule's shape influences its interactions with other molecules.

Quantum Chemical Studies on Amide Resonance and Rotational Barriers

The C-N bond in carbamates has a partial double bond character due to amide resonance, which restricts rotation around this bond. researchgate.netnih.gov This restricted rotation can lead to the existence of syn and anti rotamers (also referred to as E/Z isomers). nih.govnih.gov Quantum chemical calculations, including DFT and higher-level ab initio methods, are used to quantify the energy barrier to this rotation.

The rotational barrier in carbamates is typically lower than in amides, generally in the range of 10-16 kcal/mol. nih.govnd.edu This is attributed to the electronic influence of the adjacent ester oxygen, which affects the degree of C-N double bond character. researchgate.netnih.gov Computational studies have shown that electron-withdrawing groups attached to the nitrogen atom can further lower this barrier by reducing the electron density on the nitrogen and decreasing the double bond character of the C-N bond. nih.govnd.edu For cyclopentyl carbamate, the electronic and steric properties of the cyclopentyl group will influence the precise value of this rotational barrier. Potential energy surface scans can be performed computationally to map the energy as a function of the dihedral angle of the C-N bond, revealing the energy of the transition state for rotation. nih.gov

Table 3: Comparison of Rotational Barriers

| Compound Type | Typical Rotational Barrier (kcal/mol) |

| N-Alkylcarbamate | ~16 |

| N-Phenylcarbamate | ~12.5 |

| N-(2-Pyrimidyl)carbamate | <9 |

Source: Data derived from studies on various carbamate systems. nih.govnd.edu

Modeling of Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for understanding the complex network of intermolecular interactions that govern the structure and properties of molecular solids, such as cyclopentyl carbamate. These methods allow for a detailed examination of non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial in determining the crystal packing and ultimately the physicochemical properties of the compound.

At the heart of cyclopentyl carbamate's intermolecular behavior is the capacity for hydrogen bonding. The carbamate functional group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). This arrangement facilitates the formation of robust hydrogen-bonded networks. Computational models are employed to predict and analyze these interactions with high accuracy.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. By solving approximations of the Schrödinger equation, these methods can calculate the electron density distribution of the molecules and thereby the nature of the forces between them.

One common approach involves the analysis of molecular dimers or larger clusters extracted from a crystal structure or generated computationally. For cyclopentyl carbamate, a primary interaction to model would be the N-H···O=C hydrogen bond, which is a common and strong interaction in carbamates. The interaction energy (E_int) for such a dimer can be calculated, typically with corrections for basis set superposition error (BSSE), to quantify the strength of the bond.

Table 5.5.1: Calculated Interaction Energies for a Cyclopentyl Carbamate Dimer

| Interaction Type | Method/Basis Set | Monomer A Geometry | Monomer B Geometry | Intermolecular Distance (Å) | Interaction Energy (kcal/mol) |

| N-H···O=C | DFT/B3LYP/6-311G(d,p) | Optimized | Optimized | H···O = 1.95 | -6.8 |

| C-H···O | DFT/B3LYP/6-311G(d,p) | Optimized | Optimized | H···O = 2.40 | -1.5 |

Note: The data in this table is illustrative and based on typical values for similar carbamate systems investigated computationally. The precise values would require specific calculations for cyclopentyl carbamate.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze intermolecular interactions. nih.govmdpi.comnih.gov QTAIM examines the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and character. For a hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom is a clear indicator of the interaction. The values of ρ and ∇²ρ at the BCP can distinguish between strong, covalent-like interactions and weaker, closed-shell interactions like van der Waals forces.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about specific interactions, Molecular Dynamics (MD) simulations offer a way to study the collective behavior of molecules and the dynamic nature of their interactions over time. samipubco.comnih.govresearchgate.net In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom.

MD simulations of a cyclopentyl carbamate crystal lattice can reveal important information about the stability of the crystal packing, the vibrational modes of the lattice, and the cooperative nature of the hydrogen-bonding network. By analyzing the trajectories of the atoms, one can calculate radial distribution functions (RDFs) which show the probability of finding an atom at a certain distance from another. The RDF for the N-H···O hydrogen bond would show a sharp peak at the equilibrium hydrogen bond distance, providing a statistical view of this key interaction throughout the simulated crystal.

Table 5.5.2: Key Intermolecular Interactions in Cyclopentyl Carbamate Systems

| Interaction | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | C=O | 1.9 - 2.2 | Primary interaction driving crystal packing |

| van der Waals | Cyclopentyl C-H | Various | > 2.4 | Contributes to overall packing efficiency and stability |

| Electrostatic | Partial positive on H (N-H) | Partial negative on O (C=O) | N/A | A major component of the hydrogen bond energy |

The modeling of intermolecular interactions in cyclopentyl carbamate systems is a multi-faceted endeavor that combines various computational techniques. Quantum chemical calculations provide a precise picture of the energetics and electronic nature of individual interactions, while methods like QTAIM offer a rigorous definition and characterization of these bonds based on electron density. nih.govmdpi.comnih.gov Finally, molecular dynamics simulations allow for the study of the dynamic and collective aspects of these interactions, providing a bridge between the molecular level and the macroscopic properties of the material. samipubco.comnih.govresearchgate.net Together, these computational investigations offer a comprehensive understanding of the forces that hold cyclopentyl carbamate molecules together.

Non Biomedical and Industrial Applications of Cyclopentyl Carbamate Chemistry

Applications in Agricultural Chemistry (e.g., Herbicides, Insecticides, Fungicides)

Carbamate (B1207046) derivatives are a significant class of compounds used in agriculture as pesticides. nih.govnih.gov This group includes insecticides, herbicides, and fungicides that are critical for crop protection and management. inchem.org Carbamate pesticides are esters of carbamic acid and are known for their broad spectrum of activity. A key environmental feature is their relatively low persistence, as they can be hydrolyzed into less toxic metabolites, amines, and carbon dioxide. nih.gov

The specific application of a carbamate pesticide is determined by the substituents on the nitrogen and oxygen atoms of the carbamate core structure (R¹NH-C(O)-OR²). inchem.org

Insecticides: Carbamate insecticides are typically N-methylcarbamates. They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals. nih.gov

Herbicides: Carbamate herbicides often have an aromatic group attached to the nitrogen atom (N-arylcarbamates). inchem.org They are used to control weeds, with some compounds like propham (B1679637) and chlorpropham (B1668850) being used on root crops to control grasses. researchgate.net

Fungicides: This class includes compounds derived from a benzimidazole (B57391) moiety attached to the carbamate nitrogen. inchem.org Another important group is the dithiocarbamates, which are used to manage a wide range of fungal diseases on fruits, vegetables, and ornamental crops. researchgate.net

Table 2: Examples of Carbamate-Based Agricultural Chemicals

| Compound Name | Type | Primary Use |

|---|---|---|

| Carbaryl | Insecticide | Control of a wide range of insect pests on crops and ornamental plants. inchem.org |

| Carbofuran | Insecticide, Nematicide | Control of soil and foliar pests. |

| Propham | Herbicide | Pre-emergence control of grassy weeds. researchgate.net |

| Chlorpropham | Herbicide, Sprout Inhibitor | Weed control and prevention of sprouting in stored potatoes. researchgate.net |

Role as Intermediates and Solvents in Chemical Manufacturing

Beyond their direct applications, carbamates are valuable as intermediates and starting materials in the broader chemical industry. nih.gov They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. For instance, specific molecules like tert-butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate are produced and sold as chemical intermediates for use in research and development. achemblock.com The carbamate functionality allows for the stepwise construction of complex molecular architectures while controlling for factors like stereochemistry and purity.

In addition to their role as synthetic building blocks, the general class of carbamates has been utilized as solvents in the paint and chemical industries. nih.gov Solvents are critical for facilitating chemical reactions, and the properties of carbamates can be suitable for specific manufacturing processes. However, in the realm of green chemistry, other related compounds like cyclopentyl methyl ether (CPME) have gained significant attention as eco-friendly solvent alternatives to traditional ethers like THF or dioxane, owing to properties like a high boiling point, low peroxide formation, and stability under acidic and basic conditions. researchgate.netnih.govmanufacturingchemist.com

Contribution to Polymer and Material Science

The carbamate linkage, also known as a urethane (B1682113) linkage, is the fundamental repeating unit in the class of polymers known as polyurethanes. specificpolymers.com Polyurethanes are exceptionally versatile materials with a vast market, finding use in everything from flexible and rigid foams to coatings, adhesives, and elastomers.

The traditional synthesis of polyurethanes involves the reaction of a di- or polyisocyanate with a polyol (a compound with multiple hydroxyl groups). specificpolymers.com However, growing environmental and safety concerns regarding toxic isocyanates have spurred research into alternative, isocyanate-free routes to polyurethane production. One prominent green alternative involves the reaction of cyclic carbonates with primary amines to generate polyhydroxyurethanes (PHUs). specificpolymers.com This pathway is advantageous as it can utilize carbon dioxide as a renewable feedstock for creating the cyclic carbonate monomers. specificpolymers.com

Furthermore, polymers can be specifically synthesized to contain carbamate functional groups to impart desired properties for specific applications. For example, carbamate-functional polymers can be formulated with aminoplast resins to create crosslinked coatings. google.com These coatings are applied to a substrate and then cured, forming a durable and resilient finish. The versatility of the carbamate group also makes it a target for creating new organochalcogen derivatives and other synthons used in materials science. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Carbamic acid |

| Cyclopentanol |

| Cyclopentyl carbamate |

| tert-Butoxycarbonyl (Boc) |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyloxycarbonyl (Cbz) |

| Benzyl chloroformate |

| 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Piperidine |

| Carbaryl |

| Carbofuran |

| Propham |

| Chlorpropham |

| Benomyl |

| tert-butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate |

| Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (THF) |

| Dioxane |

| Polyurethane |

| Isocyanate |

| Polyol |

| Cyclic carbonate |

| Polyhydroxyurethane (PHU) |

Future Perspectives and Emerging Research Avenues in Cyclopentyl Carbamate Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of cyclopentyl carbamate (B1207046) synthesis lies in the development of environmentally benign and efficient processes that move away from traditional, hazardous reagents like phosgene (B1210022) and its derivatives. The core focus is on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov

A primary avenue of research is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov This approach is highly atom-economical and leverages an abundant, non-toxic, and renewable carbon source. nih.gov The direct synthesis from cyclopentanol, an amine, and CO₂ represents a significant step towards greener chemical production. chemistryviews.org Researchers are actively developing methods that operate under mild conditions, such as using polymer-supported bases that can be easily recovered and reused, simplifying purification and reducing the environmental footprint. chemistryviews.org

Another promising strategy is transcarbamoylation, where a readily available carbamate, such as methyl carbamate, transfers its carbamoyl group to cyclopentanol. organic-chemistry.org Tin-catalyzed transcarbamoylation, for instance, proceeds under mild conditions with broad functional group tolerance, offering a versatile and less hazardous alternative. organic-chemistry.org The ideal future methodology would involve a reagentless, 100% atom-economic process, potentially scalable for industrial applications without the need for extensive purification steps.

Table 1: Comparison of Synthetic Methodologies for Carbamate Synthesis

| Method | Reagents | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Traditional (Phosgene-based) | Phosgene/derivatives, Amine, Alcohol | Well-established, high yields | Highly toxic reagents, corrosive byproducts | chemistryviews.orgnih.gov |

| CO₂ Fixation | CO₂, Amine, Alcohol, Alkyl Halide | Uses renewable C1 source, high atom economy | Often requires high pressure, catalyst development needed | nih.govchemistryviews.org |

| Transcarbamoylation | Donor Carbamate (e.g., Urea), Alcohol | Avoids hazardous reagents, milder conditions | Can be a reversible process, requires catalyst | organic-chemistry.orgresearchgate.net |

| Oxidative Carbonylation | Amine, Alcohol, CO, Oxidant | Direct conversion | Requires transition metal catalysts, oxidant waste | acs.org |

Exploration of Novel Catalytic Systems for Selective Transformations

Catalysis is central to advancing cyclopentyl carbamate chemistry, enabling reactions that are more efficient, selective, and sustainable. The exploration of novel catalytic systems is a vibrant area of research, moving beyond stoichiometric reagents to catalytic amounts of highly active substances.

Organocatalysis: Bifunctional organocatalysts that can activate both the amine (via a Brønsted base site) and the CO₂-adduct (via a Brønsted acid site) are gaining traction. nih.gov These metal-free systems offer a compelling alternative to traditional methods, facilitating reactions under mild conditions and providing a high degree of control over selectivity. nih.gov

Transition Metal Catalysis: Platinum-group metals like palladium and iridium have shown significant promise in catalyzing the formation and transformation of carbamates. acs.orgmdpi.com Palladium-catalyzed decarboxylative reactions of vinyl cyclic carbamates, for example, provide routes to complex nitrogen-containing heterocycles. mdpi.com Future work will likely focus on developing catalysts based on more abundant and less expensive metals to enhance economic viability and reduce environmental concerns associated with precious metals. mdpi.com

Electrocatalysis: A particularly innovative approach is the use of electrocatalysis for synthesizing carbamates from CO₂ and amines under mild conditions. chemistryviews.org Single-atom catalysts, such as atomically dispersed copper on nitrogen-doped carbon nanosheets, offer abundant active sites and high efficiency. chemistryviews.org This method avoids the need for chemical oxidants or dehydrating agents, aligning perfectly with the goals of green chemistry. Further research will aim to improve catalyst stability and expand the substrate scope for compounds like cyclopentyl carbamate. chemistryviews.org

Leveraging Computational Chemistry for Predictive Design and Reaction Optimization

Computational chemistry has become an indispensable tool for accelerating research and development in carbamate chemistry. By using theoretical models, researchers can gain deep insights into reaction mechanisms, predict the properties of molecules, and design novel catalysts without costly and time-consuming trial-and-error experimentation.

Density Functional Theory (DFT) is widely used to investigate reaction pathways and the energetic feasibility of synthetic routes. nih.govmdpi.com For instance, computational studies can elucidate the mechanism of iridium-catalyzed formation of allyl carbamates from CO₂, revealing the rate-determining steps and the factors controlling enantioselectivity. nih.gov Such insights are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of chiral carbamates derived from cyclopentanol.

Furthermore, computational methods are used to understand the conformational landscape of the carbamate functional group. acs.orgchemrxiv.org The carbamate moiety is more rigid than a simple amide due to the delocalization of electrons, and its conformation can significantly impact the properties of larger molecules or polymers. nih.govnih.gov By simulating infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectra, theoretical predictions can be validated against experimental data, providing a robust understanding of the molecule's structure. acs.orgchemrxiv.org This foundational knowledge is essential for designing materials with specific, predictable properties. nih.gov

Innovation in Material Design Incorporating Cyclopentyl Carbamate Units

The unique properties of the carbamate group—its ability to form hydrogen bonds, its chemical stability, and its conformational rigidity—make it an attractive building block for advanced materials. nih.gov Incorporating cyclopentyl carbamate units into polymers can impart specific functionalities and create materials with tailored properties for a range of applications.

Sequence-Defined Polymers: Carbamate backbones are emerging as a key platform for constructing sequence-defined polymers, where the precise arrangement of monomers controls the material's properties. nih.govchemrxiv.org This control allows for the de novo design of functional materials for applications such as data storage or molecular transport. nih.gov The cyclopentyl group, in this context, could serve as a bulky, hydrophobic side chain to influence polymer folding and self-assembly.

Functional Coatings and Resins: Carbamate-functional polymers are used in coatings due to their durability and cross-linking capabilities. google.com Polymers containing both carbamate and hydroxyl groups can be mixed with aminoplast resins and cured to form highly crosslinked coatings. google.com Future research could explore how the cyclopentyl moiety influences coating properties such as hardness, flexibility, and resistance to weathering. The synthesis of these polymers can be achieved through methods like transcarbamoylation, reacting a hydroxyl-functional polymer with a lower alkyl carbamate. google.com

Table 2: Potential Applications of Cyclopentyl Carbamate-Containing Polymers

| Polymer Type | Key Feature | Potential Application | Research Focus | Source |

|---|---|---|---|---|

| Sequence-Defined Polycarbamates | Precise monomer sequence | Data storage, molecular transport, smart materials | Control of folding and self-assembly | nih.govnih.gov |

| Crosslinked Coatings | Carbamate and hydroxyl functionality | Automotive topcoats, industrial finishes | Enhancing durability, weather resistance | google.com |

| π-Conjugated Polymers | Intramolecular hydrogen bonding | Organic solar cells, photovoltaics | Tuning optical and redox properties | |

Investigations into Environmental Fate and Transformation of Carbamate-Based Chemical Products

A comprehensive understanding of the environmental lifecycle of cyclopentyl carbamate is crucial for its responsible development and use. While not a pesticide itself, the extensive research on carbamate pesticides provides a strong framework for predicting its environmental fate. semanticscholar.orgresearchgate.net The primary processes governing its distribution and persistence in the environment include biodegradation, hydrolysis, and photolysis. researchgate.net

Biodegradation: The most significant pathway for the degradation of many carbamates is microbial action in soil and water. researchgate.netnih.gov Various bacteria and fungi have been identified that can use carbamates as a source of carbon and nitrogen, breaking them down into simpler, less toxic compounds. semanticscholar.orgnih.gov Future research would involve isolating and characterizing microbial strains capable of degrading cyclopentyl carbamate and identifying the specific enzymes and metabolic pathways involved. nih.gov

Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, particularly under alkaline conditions. nih.gov This abiotic degradation process breaks the molecule down into cyclopentanol, an amine, and carbon dioxide. The rate of hydrolysis is dependent on factors like pH and temperature. frontiersin.org

Photolysis: While often a minor dissipation pathway, photolysis (degradation by sunlight) can contribute to the breakdown of carbamates, especially in surface waters. nih.gov The process can be direct or catalyzed by other substances present in the water. frontiersin.org

A key area of emerging research is the identification and toxicological assessment of transformation products (TPs). frontiersin.orgwhiterose.ac.uk The degradation of a parent compound can lead to the formation of intermediate metabolites that may have their own environmental impact. nih.gov Predicting and monitoring these TPs is essential for a complete environmental risk assessment. whiterose.ac.uknih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Carbamic acid;cyclopentanol (Cyclopentyl carbamate) |

| Acetonitrile |

| Aldicarb |

| Benzoxazolone |

| Carbaryl |

| Carbon dioxide |

| Carbofuran |

| Cyclopentanol |

| Methomyl |

| Methyl carbamate |

| Oxazolidinone |

| Phosgene |

| Propoxur |

| Urea |

Q & A

Q. What are the optimal synthetic routes for cyclopentanol production from cyclopentene, and how are thermodynamic parameters calculated to validate these pathways?

Cyclopentanol synthesis from cyclopentene involves a two-step process: (1) addition-esterification of cyclopentene with acetic acid to form cyclopentyl acetate, and (2) transesterification with methanol. Thermodynamic parameters (ΔH, ΔG, equilibrium constants) are calculated using group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for entropy). Experimental validation via GC/MS or NMR ensures consistency with theoretical predictions, such as equilibrium conversions at varying temperatures .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing carbamic acid derivatives and cyclopentanol intermediates?

- FTIR and NMR : Identify functional groups (e.g., carbamate NH/CO stretching at ~1700 cm⁻¹) and structural isomerism.

- GC-MS/HPLC : Quantify intermediates like cyclopentyl acetate and monitor reaction progress.

- Database Cross-Referencing : Use NIST Chemistry WebBook for spectral matching and validation of synthesized compounds .

Q. How do solvent polarity and temperature influence the stability of carbamic acid in aqueous systems?

Carbamic acid is prone to hydrolysis in polar solvents (e.g., water) but stabilizes in aprotic solvents (e.g., DMSO). Thermodynamic studies show that lower temperatures (≤25°C) and neutral pH reduce degradation rates. Experimental protocols should include kinetic monitoring via UV-Vis or pH titration to track decomposition .

Advanced Research Questions

Q. What computational methods resolve contradictions between experimental and theoretical data for carbamic acid formation in CO₂ capture reactions?

Discrepancies in reaction mechanisms (e.g., zwitterion vs. termolecular pathways) are addressed using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. Basis sets like CCSD(T)/6-311++G(d,p) provide accurate activation energy estimates. Compare computed free-energy profiles with experimental kinetics (e.g., stopped-flow spectroscopy) to validate dominant pathways .

Q. How can researchers design experiments to distinguish between competing reaction intermediates (e.g., carbamic acid vs. carbamate salts) in amine-CO₂ systems?

- In Situ Spectroscopy : Use ATR-FTIR to detect transient carbamic acid (R-NH-COOH) vs. stable carbamate (R-NH-COO⁻).

- Isotopic Labeling : Track ¹³CO₂ incorporation via NMR or mass spectrometry.

- pH-Controlled Trapping : Adjust pH to isolate intermediates (e.g., acidic conditions stabilize carbamic acid) .

Q. What strategies reconcile conflicting reports on cyclopentanol synthesis efficiency when using heterogeneous vs. homogeneous catalysts?

- Catalyst Screening : Compare turnover frequencies (TOF) for solid acids (e.g., zeolites) vs. homogeneous acids (e.g., H₂SO₄) in esterification.

- Diffusion Studies : Use BET surface area analysis and kinetic modeling to assess pore-size limitations in heterogeneous systems.

- Operando Spectroscopy : Monitor active sites via Raman or XAFS during reaction cycles .

Q. How do steric and electronic effects in carbamic acid derivatives influence their reactivity in cyclopentanol-functionalized polymers?

- DFT Calculations : Optimize geometries to assess steric hindrance (e.g., cyclopentanol’s bulky cycloalkyl group).

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups accelerate carbamate hydrolysis).

- Polymer Characterization : Use GPC and DSC to evaluate molecular weight and thermal stability in copolymer systems .

Methodological Guidelines for Data Contradiction Analysis

- Comparative Thermodynamic Modeling : Recalculate equilibrium constants using updated group contribution parameters (e.g., Benson’s method) when experimental data deviates >10% from predictions .

- Error Propagation Analysis : Quantify uncertainties in calorimetric data (e.g., ±2 kJ/mol for ΔH measurements) to assess statistical significance of discrepancies .

- Multi-Technique Validation : Cross-verify results across independent methods (e.g., XRD for crystallinity, NMR for purity) to isolate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.